(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(3-phenyl-2,1-benzoxazol-5-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c27-21(25-11-8-17(9-12-25)26-13-10-22-24-26)16-6-7-19-18(14-16)20(28-23-19)15-4-2-1-3-5-15/h1-7,10,13-14,17H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIKKQYXQHVYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole and piperidine structures. One common approach is to first synthesize the 1H-1,2,3-triazole ring through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The piperidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up these synthetic routes, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale synthesis. Continuous flow chemistry might be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the piperidine ring to its corresponding N-oxide.
Reduction: : Reducing the triazole ring or other functional groups present.
Substitution: : Replacing hydrogen atoms on the triazole or piperidine rings with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Piperidine N-oxide.
Reduction: : Reduced triazole derivatives.
Substitution: : Substituted triazole or piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar triazole derivatives can induce apoptotic cell death and cell cycle arrest in various pathogens, including Candida auris and other fungi . The unique structure of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone may enhance its efficacy against resistant strains.
Anticancer Activity
Triazole-containing compounds have been extensively studied for their anticancer properties. The compound in focus has shown promise in inhibiting histone deacetylases (HDACs), which are critical targets in cancer treatment. In vitro studies suggest that it may reduce tumor cell proliferation and induce apoptosis in breast cancer cells . Moreover, the isoxazole moiety is known for its role in modulating biological pathways associated with cancer progression.
Case Study 1: Antifungal Activity
A study evaluated the antifungal efficacy of several triazole derivatives against Candida auris. The results indicated that certain compounds led to a significant reduction in fungal viability through apoptosis induction. The tested compound demonstrated comparable activity, suggesting its potential as a therapeutic agent against resistant fungal infections .
Case Study 2: Anticancer Research
In a recent investigation into the anticancer properties of triazole derivatives, the compound was found to inhibit HDAC activity effectively. This inhibition resulted in altered gene expression profiles associated with apoptosis and cell cycle regulation in breast cancer cell lines. The study concluded that the compound could serve as a lead structure for developing new anticancer drugs targeting HDACs .
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of molecular events. Understanding the exact pathways and molecular targets involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Target Compound
- Piperidine-triazole : The 4-triazolyl-piperidine group introduces a basic nitrogen (piperidine) and a polar triazole, balancing lipophilicity and solubility.
Analog 1 : 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone (CAS: 1015525-17-3)
- Piperazine vs. Piperidine : Piperazine contains two nitrogen atoms, increasing polarity and basicity compared to piperidine. This may enhance aqueous solubility but reduce blood-brain barrier permeability.
- Pyrazole vs. Triazole : The 1H-pyrazole lacks the third nitrogen of triazole, reducing hydrogen-bonding capacity. Pyrazole’s tautomerism could affect binding mode stability .
Analog 2 : 1-[3-(1H-Benzimidazol-2-yl)-1-piperidinyl]-2-(phenylthio)-1-propanone (CAS: 931075-56-8)
- Benzimidazole vs. Benzo[c]isoxazole : Benzimidazole’s dual nitrogen atoms enable stronger hydrogen bonding and metal coordination, whereas the isoxazole’s oxygen may favor electrostatic interactions.
Analog 3 : 2-[(4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-methyl-2-benzofuranyl)ethanone (CAS: 931622-35-4)
- Benzofuran vs. Benzo[c]isoxazole : Benzofuran lacks the isoxazole’s nitrogen, reducing polarity and electron-deficient character.
- 1,2,4-Triazole vs.
Hypothetical Pharmacological Implications
| Compound | Key Structural Features | Potential Advantages | Potential Limitations |
|---|---|---|---|
| Target Compound | Triazole-piperidine, benzo[c]isoxazole | High metabolic stability, strong H-bonding | Moderate solubility due to phenyl group |
| Analog 1 | Piperazine, pyrazole | Enhanced solubility | Reduced target specificity |
| Analog 2 | Benzimidazole, thioether | Metal coordination capacity | Metabolic instability (thioether oxidation) |
| Analog 3 | Benzofuran, 1,2,4-triazole | Improved lipophilicity | Weaker electron-deficient interactions |
Methodological Considerations for Similarity Analysis
As noted in , structural similarity assessments rely on molecular descriptors (e.g., fingerprinting, shape matching). The target compound’s triazole and isoxazole groups may align it with kinase inhibitors (e.g., COX-2 or JAK inhibitors), whereas analogs with benzofuran or thioethers might prioritize different target classes .
Biologische Aktivität
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various cancer cell lines.
Synthesis
The synthesis of the target compound involves the reaction of piperidine derivatives with 1H-1,2,3-triazole and benzo[c]isoxazole moieties. The process typically includes the following steps:
- Formation of Triazole Ring : Utilizing click chemistry to create a stable triazole linkage.
- Piperidine Functionalization : Introducing piperidine to enhance solubility and biological activity.
- Benzo[c]isoxazole Integration : Attaching the benzo[c]isoxazole moiety to impart specific pharmacological properties.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cytotoxicity Studies : The compound was evaluated against various cancer cell lines using MTT assays. Results indicated a potent cytotoxic effect with IC50 values comparable to established chemotherapeutics.
| Cell Line | IC50 Value (μM) |
|---|---|
| BT-474 | 0.99 ± 0.01 |
| HeLa | 1.25 ± 0.05 |
| MCF-7 | 2.15 ± 0.10 |
These findings suggest that the compound may induce apoptosis through mechanisms involving cell cycle arrest and tubulin polymerization inhibition .
The mechanism by which this compound exerts its anticancer effects involves:
- Apoptosis Induction : Flow cytometric analysis revealed that the compound triggers apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : Significant accumulation of cells in the sub-G1 and G2/M phases was observed, indicating effective disruption of cell cycle progression.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Triazole Derivatives : A library of substituted triazole derivatives demonstrated promising results in inhibiting tubulin polymerization and inducing apoptosis in breast cancer cells .
- Clinical Relevance : In vivo studies showed that similar triazole-containing compounds significantly inhibited tumor growth in syngeneic models, highlighting their potential for therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for preparing (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety onto the piperidine ring .
- Condensation Reactions : Coupling the triazole-piperidine intermediate with 3-phenylbenzo[c]isoxazole-5-carbonyl chloride under anhydrous conditions .
- Purification : Use reflux conditions (e.g., ethyl acetate/ethanol) followed by thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) to verify purity .
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles (e.g., analogous compounds in ).
- NMR Spectroscopy : Analyze H and C NMR spectra to verify the presence of the triazole ring (δ 7.5–8.0 ppm) and benzoisoxazole protons (δ 6.8–7.3 ppm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (expected [M+H]: ~417.18) .
Advanced Research Questions
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the triazole ring (e.g., methyl, nitro groups) and benzoisoxazole moiety (e.g., halogenation) to assess impact on bioactivity .
- Biological Assays : Test analogs against target enzymes (e.g., kinases, cytochrome P450 isoforms) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .
- Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., Hammett constants) with IC values .
Q. How can contradictions in solubility vs. biological activity data be resolved?
- Methodological Answer :
- Solubility Profiling : Use dynamic light scattering (DLS) to measure aggregation tendencies in aqueous buffers (e.g., PBS at pH 7.4) .
- Membrane Permeability : Perform parallel artificial membrane permeability assays (PAMPA) to distinguish poor solubility from poor permeability .
- Prodrug Strategies : Introduce phosphate or PEG groups to enhance solubility without altering target binding .
Q. What computational approaches predict the compound’s binding mode to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., G-protein-coupled receptors) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities .
Stability and Environmental Impact
Q. How stable is this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), neutral (pH 7), and alkaline (NaOH, pH 12) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (T) under nitrogen atmosphere .
- Environmental Fate : Assess hydrolysis half-life using OECD Guideline 111 (e.g., pH 4–9 buffers) .
Biological Mechanism and Applications
Q. What strategies elucidate the compound’s mechanism of action in cellular models?
- Methodological Answer :
- CRISPR Screening : Perform genome-wide knockout screens to identify resistant/sensitive cell lines .
- Transcriptomics : Use RNA-seq to profile gene expression changes post-treatment (e.g., 24-hour exposure at IC) .
- Pathway Analysis : Apply KEGG or GO enrichment to map affected signaling pathways (e.g., apoptosis, oxidative stress) .
Q. Can this compound synergize with existing therapeutics?
- Methodological Answer :
- Combination Index (CI) : Calculate CI values using the Chou-Talalay method for drug pairs (e.g., with cisplatin or doxorubicin) .
- Isobolograms : Plot dose-response curves to identify synergistic/additive effects .
- In Vivo Validation : Test combinations in xenograft models (e.g., BALB/c mice) with tumor volume monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
